molecular formula C18H34NO9P B14753441 Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate

Cat. No.: B14753441
M. Wt: 439.4 g/mol
InChI Key: ZNLGQRHNEMLGAR-UHFFFAOYSA-N
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Description

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate is a chemical compound with the molecular formula C18H34NO9P and a molecular weight of 439.44 g/mol . This compound is known for its unique structure, which includes both phosphonate and amino functionalities, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate typically involves the reaction of ethyl 2-bromo-4-phosphonobutanoate with N,N-bis(ethoxycarbonylmethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .

Scientific Research Applications

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(ethoxycarbonylmethyl)amino-4-phosphonobutanoate
  • Triethyl 2-(ethoxycarbonylmethyl)amino-4-phosphonobutanoate

Uniqueness

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C18H34NO9P

Molecular Weight

439.4 g/mol

IUPAC Name

ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]-4-diethoxyphosphorylbutanoate

InChI

InChI=1S/C18H34NO9P/c1-6-24-16(20)13-19(14-17(21)25-7-2)15(18(22)26-8-3)11-12-29(23,27-9-4)28-10-5/h15H,6-14H2,1-5H3

InChI Key

ZNLGQRHNEMLGAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC(=O)OCC)C(CCP(=O)(OCC)OCC)C(=O)OCC

Origin of Product

United States

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